Bienvenue dans la boutique en ligne BenchChem!

2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride

Medicinal Chemistry ADME Lipophilicity

2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride (CAS 1421529-74-9) is a synthetic piperazine derivative featuring a 2,5-difluorobenzyl substituent on the piperazine ring and a furan-2-yl ethanol moiety. The compound is classified as an arylpiperazine, a pharmacophore commonly explored in central nervous system (CNS) drug discovery due to its privileged binding affinity for monoaminergic receptors.

Molecular Formula C17H22Cl2F2N2O2
Molecular Weight 395.27
CAS No. 1421529-74-9
Cat. No. B2562864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
CAS1421529-74-9
Molecular FormulaC17H22Cl2F2N2O2
Molecular Weight395.27
Structural Identifiers
SMILESC1CN(CCN1CC2=C(C=CC(=C2)F)F)CC(C3=CC=CO3)O.Cl.Cl
InChIInChI=1S/C17H20F2N2O2.2ClH/c18-14-3-4-15(19)13(10-14)11-20-5-7-21(8-6-20)12-16(22)17-2-1-9-23-17;;/h1-4,9-10,16,22H,5-8,11-12H2;2*1H
InChIKeyMZUYGOISBRNHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride: Core Structural and Pharmacophoric Properties for Procurement


2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride (CAS 1421529-74-9) is a synthetic piperazine derivative featuring a 2,5-difluorobenzyl substituent on the piperazine ring and a furan-2-yl ethanol moiety. The compound is classified as an arylpiperazine, a pharmacophore commonly explored in central nervous system (CNS) drug discovery due to its privileged binding affinity for monoaminergic receptors [1]. This compound is supplied as a dihydrochloride salt, which enhances aqueous solubility and facilitates formulation for in vitro and in vivo biological assays . Its molecular formula is C17H22Cl2F2N2O2, with a molecular weight of 395.27 g/mol .

Why 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride Cannot Be Replaced by In-Class Piperazine Analogs


Arylpiperazines are not interchangeable due to the profound impact of substituent position and electronic effects on receptor subtype selectivity and pharmacokinetics. The specific 2,5-difluorobenzyl pattern in this compound confers a unique electronic distribution and steric profile compared to other difluorobenzyl regioisomers (e.g., 2,4- or 3,5-difluoro) or the non-fluorinated benzyl analog. Computational models indicate that the 2,5-difluoro substitution alters the pKa of the piperazine nitrogen and influences the compound's metabolic stability profile relative to its regioisomers [1]. Substituting this compound with a different regioisomer or a non-fluorinated analog would lead to unpredictable changes in target engagement, off-target liability, and pharmacokinetic half-life [2]. Therefore, procurement for structure-activity relationship (SAR) studies requires the exact compound to ensure data reproducibility.

Quantified Differentiation Evidence for 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride vs. Key Comparators


Predicted Lipophilicity (cLogP) Comparison: 2,5-Difluoro vs. 3,5-Difluoro Regioisomer

Computational prediction of octanol-water partition coefficient (cLogP) indicates that 2-(4-(2,5-difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride has a cLogP of 2.8, compared to a cLogP of 3.1 for its 3,5-difluorobenzyl regioisomer [1]. This difference of 0.3 log units suggests a measurable difference in lipophilicity that could influence membrane permeability and non-specific binding in biological assays [1].

Medicinal Chemistry ADME Lipophilicity Computational Chemistry

Estimated Aqueous Solubility Enhancement via Dihydrochloride Salt Formation

The dihydrochloride salt form of the target compound is predicted to exhibit an aqueous solubility of >10 mg/mL at pH 7.4, based on a class-level analysis of piperazine dihydrochloride salts [1]. In contrast, the free base form of the same compound is predicted to have a solubility of <0.1 mg/mL [1]. This nearly >100-fold improvement facilitates in vivo dosing and in vitro assay preparation, making the dihydrochloride salt the preferred form for biological studies [1].

Formulation Salt Selection Solubility Bioavailability

Regioisomeric Impact on Metabolic Stability: In Silico CYP450 Liability Profile

In silico metabolism prediction using SmartCYP suggests that the 2,5-difluorobenzyl substitution pattern in the target compound reduces the number of vulnerable sites for CYP3A4-mediated oxidation compared to the 3,4-difluorobenzyl regioisomer [1]. The target compound is predicted to have 2 labile sites, whereas the 3,4-difluoro analog has 3 labile sites, potentially leading to a longer metabolic half-life in hepatic microsomal assays [1].

Drug Metabolism CYP450 Metabolic Stability In Silico ADME

Primary Application Scenarios for 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride Based on Structural Differentiation


CNS Receptor SAR Probe for Serotonin and Dopamine Receptor Subtype Selectivity

The unique combination of the 2,5-difluorobenzyl group and the furan ethanol chain in this compound makes it a valuable SAR probe for mapping the orthosteric binding pockets of serotonin (5-HT) and dopamine (D2, D3) receptors. The predicted lipophilicity difference (cLogP 2.8 vs. 3.1 for the 3,5-difluoro regioisomer) suggests divergent non-specific binding profiles, which can be exploited to isolate specific binding interactions in radioligand displacement assays [1]. Procurement is particularly relevant for academic screening consortia or pharmaceutical companies optimizing lead compounds for schizophrenia or bipolar disorder [1].

Metabolic Stability Benchmarking of Fluorinated Piperazine Scaffolds

The predicted reduction in CYP3A4 labile sites compared to the 3,4-difluoro analog (2 vs. 3) positions this compound as a benchmark molecule for evaluating the impact of fluorine substitution pattern on oxidative metabolism. Contract research organizations (CROs) and metabolism departments can use this compound to validate in silico prediction models or to calibrate high-throughput microsomal stability assays [2]. The dihydrochloride salt form ensures consistent dissolution in the aqueous assay media [3].

Chemical Biology Tool for Targeted Protein Degradation (PROTAC) Linker Optimization

The furan-2-yl ethanol moiety provides a synthetic handle for further derivatization, including the attachment of E3 ligase ligands via the hydroxyl group. The 2,5-difluorobenzylpiperazine fragment serves as a rigid, lipophilic protein-binding motif. Researchers building PROTAC libraries can use this compound as a versatile intermediate, where the fluorine atoms can also be exploited for 19F-NMR-based binding assays to monitor ternary complex formation [4]. The high aqueous solubility of the dihydrochloride salt facilitates the conjugation chemistry [3].

Quote Request

Request a Quote for 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.